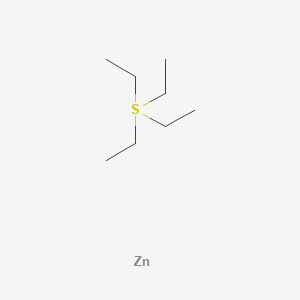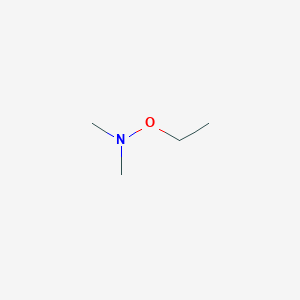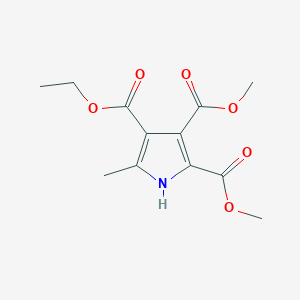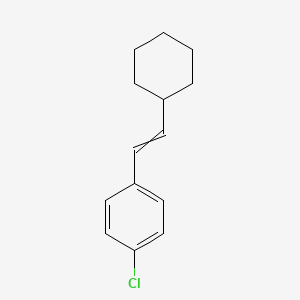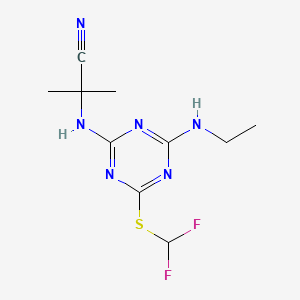![molecular formula C13H26O3Si B14328509 (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane CAS No. 104955-51-3](/img/structure/B14328509.png)
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is an organosilicon compound that features a butadiene moiety attached to a silicon atom, which is further bonded to three isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into trisubstituted buta-1,3-dienes . Additionally, the use of Grignard reagents with vinyl phosphordiamidates can yield α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can modify the silicon center or the butadiene moiety.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to buta-1,3-dienes.
Grignard Reagents: Employed in the synthesis of α,β-unsaturated ketones from vinyl phosphordiamidates.
Gold Catalysts: Utilized in the synthesis of buta-1,3-dien-2-yl esters from propargylic esters and vinylazides.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. For example, in the presence of organometallic reagents, the compound can undergo transformations that lead to the formation of key intermediates, which then participate in further reactions to yield the desired products . The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buta-2,3-dien-1-ol: A related compound with a similar butadiene moiety but different functional groups.
Buta-1,2,3-trienes: Compounds with a similar carbon skeleton but different substitution patterns.
Uniqueness
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is unique due to its combination of a butadiene moiety with a silicon center bonded to three isopropoxy groups
Eigenschaften
CAS-Nummer |
104955-51-3 |
|---|---|
Molekularformel |
C13H26O3Si |
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
buta-1,3-dien-2-yl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C13H26O3Si/c1-9-13(8)17(14-10(2)3,15-11(4)5)16-12(6)7/h9-12H,1,8H2,2-7H3 |
InChI-Schlüssel |
FVGLDROEOWZWEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C(=C)C=C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
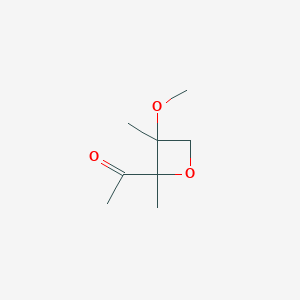
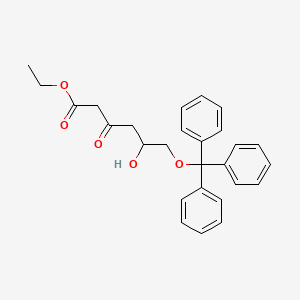
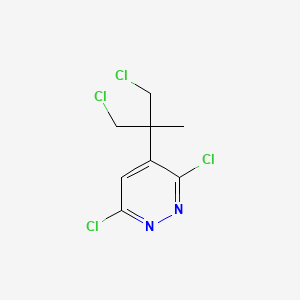
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)

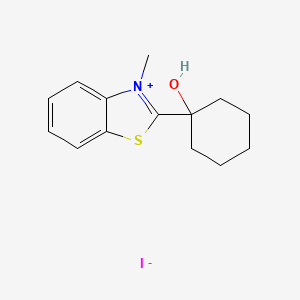
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
